molecular formula C14H15NO3 B7462210 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone

1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone

Cat. No. B7462210
M. Wt: 245.27 g/mol
InChI Key: NSBRPVRPAFZSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone, also known as ABP-688, is a novel compound that has gained attention in the scientific community due to its potential applications in research. ABP-688 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity, learning, and memory.

Mechanism of Action

1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone acts as a PAM of mGluR5, which means it enhances the receptor's response to glutamate, the endogenous ligand. mGluR5 is a G protein-coupled receptor that activates intracellular signaling pathways upon binding to glutamate. 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone binds to a specific site on mGluR5, which is distinct from the glutamate binding site, and induces a conformational change that increases the receptor's affinity for glutamate. This results in the activation of downstream signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways.
Biochemical and Physiological Effects
1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone enhances mGluR5-mediated intracellular calcium mobilization and activates the PI3K/Akt and ERK pathways. In vivo, 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone enhances synaptic plasticity and improves cognitive function in animal models of Alzheimer's disease and schizophrenia. 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has also been shown to reduce cocaine-seeking behavior in rats and alleviate anxiety and depression-like behaviors in mice.

Advantages and Limitations for Lab Experiments

1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has several advantages for lab experiments. It is a selective and potent PAM of mGluR5, which means it can be used to specifically study the role of this receptor in various physiological and pathological conditions. 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone is also orally bioavailable and crosses the blood-brain barrier, which makes it suitable for in vivo studies. However, 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has some limitations as well. It has a short half-life in vivo, which requires frequent dosing to maintain its effects. Additionally, 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has some off-target effects, such as inhibition of the serotonin transporter, which may complicate its interpretation in some experiments.

Future Directions

1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has several potential future directions for research. One direction is to investigate its therapeutic potential in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, addiction, anxiety, and depression. Another direction is to study its interaction with other neurotransmitter systems, such as dopamine and serotonin, and its role in regulating synaptic plasticity and learning and memory. Additionally, the development of more selective and potent mGluR5 PAMs may overcome some of the limitations of 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone and provide new tools for studying the role of mGluR5 in health and disease.

Synthesis Methods

The synthesis of 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methylmorpholine with 2-bromo-1-(benzofuran-2-yl)ethanone to form 1-(benzofuran-2-yl)-2-(2-methylmorpholin-4-yl)ethanone. This intermediate is then treated with 4-fluorobenzaldehyde in the presence of a palladium catalyst to form 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

Scientific Research Applications

1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has been extensively used in research to study the role of mGluR5 in various physiological and pathological conditions. For example, 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has also been used to investigate the role of mGluR5 in addiction, anxiety, and depression. Additionally, 1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone has been used as a tool to study the downstream signaling pathways of mGluR5 and its interaction with other neurotransmitter systems.

properties

IUPAC Name

1-benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10-9-15(6-7-17-10)14(16)13-8-11-4-2-3-5-12(11)18-13/h2-5,8,10H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBRPVRPAFZSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-2-yl-(2-methylmorpholin-4-yl)methanone

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